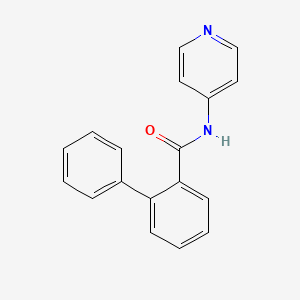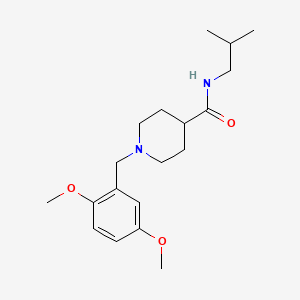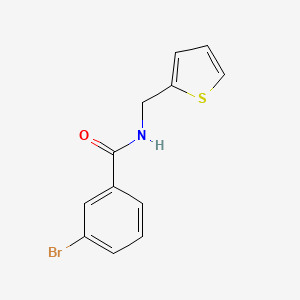
N-4-pyridinyl-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-pyridinyl-2-biphenylcarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell differentiation, and apoptosis. In
Wirkmechanismus
N-4-pyridinyl-2-biphenylcarboxamide acts as a potent inhibitor of N-4-pyridinyl-2-biphenylcarboxamide, a serine/threonine kinase that plays a crucial role in various cellular processes. N-4-pyridinyl-2-biphenylcarboxamide is involved in the regulation of gene expression, cell differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting N-4-pyridinyl-2-biphenylcarboxamide, N-4-pyridinyl-2-biphenylcarboxamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-4-pyridinyl-2-biphenylcarboxamide have been extensively studied in various in vitro and in vivo models. The compound has been shown to inhibit N-4-pyridinyl-2-biphenylcarboxamide activity in a dose-dependent manner, with an IC50 value in the nanomolar range. Inhibition of N-4-pyridinyl-2-biphenylcarboxamide by N-4-pyridinyl-2-biphenylcarboxamide has been shown to have various downstream effects, including the regulation of glycogen synthesis, insulin signaling, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-4-pyridinyl-2-biphenylcarboxamide is its potency as a N-4-pyridinyl-2-biphenylcarboxamide inhibitor, making it a valuable tool for studying the role of N-4-pyridinyl-2-biphenylcarboxamide in various cellular processes. The compound's selectivity for N-4-pyridinyl-2-biphenylcarboxamide over other kinases is also a significant advantage, as it minimizes off-target effects. However, one of the limitations of N-4-pyridinyl-2-biphenylcarboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-4-pyridinyl-2-biphenylcarboxamide. One potential area of research is the development of more potent and selective N-4-pyridinyl-2-biphenylcarboxamide inhibitors based on the structure of N-4-pyridinyl-2-biphenylcarboxamide. Another potential direction is the investigation of the compound's therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and downstream effects on cellular processes.
Synthesemethoden
The synthesis of N-4-pyridinyl-2-biphenylcarboxamide involves the reaction of 4-chloro-2-biphenylcarboxylic acid with 4-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 50-60%, and the purity of the compound is usually above 95%.
Wissenschaftliche Forschungsanwendungen
N-4-pyridinyl-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound's ability to inhibit N-4-pyridinyl-2-biphenylcarboxamide has been shown to have a significant impact on the regulation of various cellular processes, making it a promising target for drug development.
Eigenschaften
IUPAC Name |
2-phenyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-10-12-19-13-11-15)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVAELAJBBLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-pyridin-4-ylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)



![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
